molecular formula C10H9FN2 B8637744 3-(4-fluorophenyl)-1-methyl-1h-pyrazole

3-(4-fluorophenyl)-1-methyl-1h-pyrazole

Cat. No.: B8637744
M. Wt: 176.19 g/mol
InChI Key: XCWRMRZJDBUEMQ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-methyl-1h-pyrazole is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-methyl-1h-pyrazole typically involves the condensation of 4-fluorophenylhydrazine with an appropriate diketone or α,β-unsaturated ketone. One common method involves the reaction of 4-fluorophenylhydrazine hydrochloride with ethyl acetopyruvate in the presence of potassium acetate in ethanol . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly catalysts and solvents is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1-methyl-1h-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of hydropyrazoles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-(4-fluorophenyl)-1-methyl-1h-pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-methyl-1h-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity in biological systems, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-methylpyrazole

InChI

InChI=1S/C10H9FN2/c1-13-7-6-10(12-13)8-2-4-9(11)5-3-8/h2-7H,1H3

InChI Key

XCWRMRZJDBUEMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Treat a solution of 3-(4-fluorophenyl)pyrazole (7.17 g, 44.2 mmol) in dry DMF (60 mL) with NaH (2.2 g, 92.8 mmol) at 0° C. for 15 min. Add iodomethane (3.3 mL, 53.04 mmol) and slowly warm to RT. Quench the reaction mixture with methanol (5 mL) and dilute with water (100 mL). Extract with EtOAc (3×70 mL), dry (MgSO4) and concentrate and purify (Biotage system eluting with dichloromethane:methanol 50:1) to give desired compound as a white solid (2.3 g, 29% yield).
Quantity
7.17 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Yield
29%

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